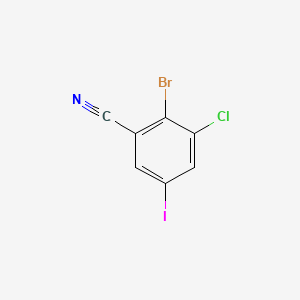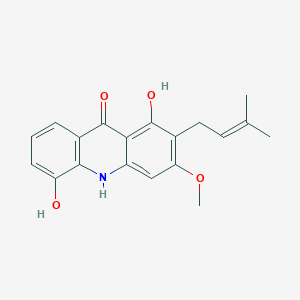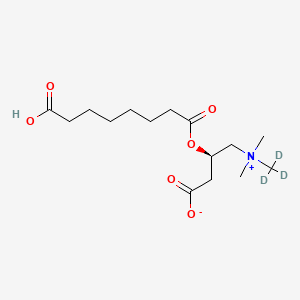![molecular formula C23H36O5 B13430336 (3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,2020,21-bis(methylenedioxy)-5β-pregnan-3β-ol: is a complex organic compound with the molecular formula C23H36O5 . This compound is part of the pregnane series and is characterized by the presence of two methylenedioxy groups attached to the pregnane skeleton. It is primarily used in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps. One common method includes the reaction of 11-deoxycortisol with paraformaldehyde in the presence of hydrochloric acid. The reaction is carried out in chloroform at room temperature for several hours. The product is then purified using column chromatography and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic chemistry techniques such as extraction, purification, and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The methylenedioxy groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol is used as a reference material for studying steroidal structures and reactions .
Biology: In biological research, this compound is used to study the biochemical pathways involving steroids and their derivatives .
Medicine: While not directly used as a therapeutic agent, it serves as a model compound for developing steroid-based drugs .
Industry: In the industrial sector, it is used in the synthesis of other complex organic molecules and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets in biochemical pathways. The methylenedioxy groups play a crucial role in stabilizing the compound and facilitating its interaction with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is known to influence steroidal pathways .
Comparison with Similar Compounds
- 17,20:20,21-bis(methylenedioxy)pregna-1,4-diene-3,11-dione
- 16β-methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione
Uniqueness: What sets 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol apart is its specific configuration and the presence of the methylenedioxy groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in research settings for studying steroidal chemistry and biochemistry.
Properties
Molecular Formula |
C23H36O5 |
|---|---|
Molecular Weight |
392.5 g/mol |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16-,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI Key |
BMASJGTXZQYHKW-AHZQVZRWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
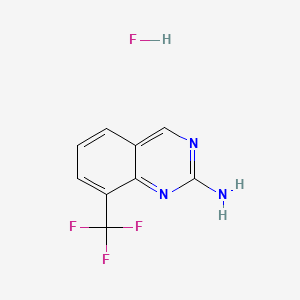
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
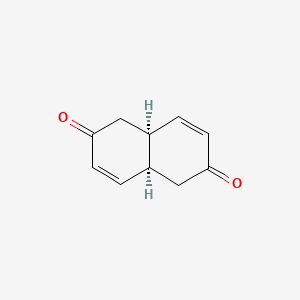

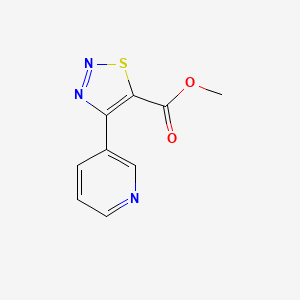
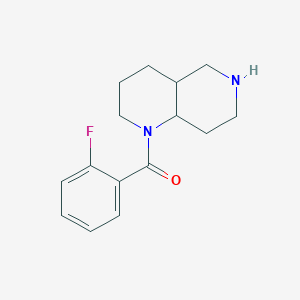
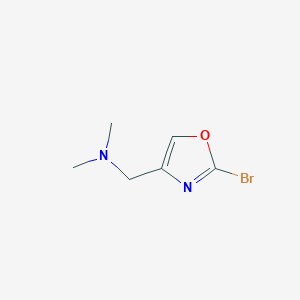
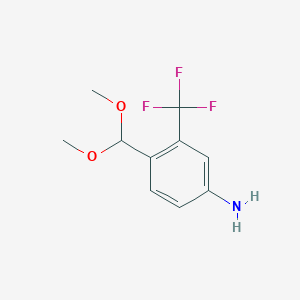
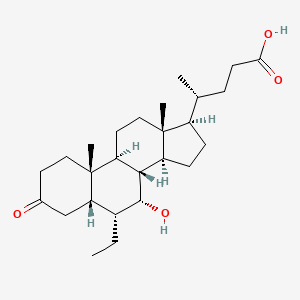
![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
